(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
CAS No.:
Cat. No.: VC17472098
Molecular Formula: C7H7BrClF3N2
Molecular Weight: 291.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrClF3N2 |
|---|---|
| Molecular Weight | 291.49 g/mol |
| IUPAC Name | (1S)-1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H6BrF3N2.ClH/c8-6-4(2-1-3-13-6)5(12)7(9,10)11;/h1-3,5H,12H2;1H/t5-;/m0./s1 |
| Standard InChI Key | WSQWNASJXCXIEE-JEDNCBNOSA-N |
| Isomeric SMILES | C1=CC(=C(N=C1)Br)[C@@H](C(F)(F)F)N.Cl |
| Canonical SMILES | C1=CC(=C(N=C1)Br)C(C(F)(F)F)N.Cl |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 291.49 g/mol | |
| Purity | ≥95% | |
| Storage Conditions | 2–8°C | |
| Solubility | Enhanced by hydrochloride salt | |
| SMILES | [Provided in sources] |
Spectroscopic characterization relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). The bromine atom produces distinct splitting patterns in ¹H-NMR, while ¹⁹F-NMR confirms the trifluoromethyl group’s presence. High-performance liquid chromatography (HPLC) ensures purity, with typical yields exceeding 95% under optimized conditions .
Synthesis and Manufacturing
The synthesis involves multi-step organic reactions, prioritizing stereochemical control and functional group compatibility. A common route begins with bromopyridine derivatives, proceeding through palladium-catalyzed cross-coupling or nucleophilic substitution reactions to introduce the trifluoroethylamine moiety.
Key Synthetic Steps:
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Bromopyridine Preparation: 3-Aminopyridine undergoes regioselective bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
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Trifluoroethylamine Introduction: The brominated intermediate reacts with trifluoroethylamine precursors via Buchwald-Hartwig amination or reductive amination, often employing catalysts like palladium(II) acetate.
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Chiral Resolution: Chiral chromatography or asymmetric synthesis ensures enantiomeric purity of the (S)-isomer .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and solubility.
Reaction conditions (e.g., solvent choice, temperature, inert atmosphere) significantly impact yield. For example, dimethylformamide (DMF) facilitates palladium-catalyzed couplings, while acetonitrile optimizes nucleophilic substitutions.
Chemical Reactivity and Functional Transformations
The compound’s reactivity stems from its bromopyridine and trifluoroethylamine groups. The bromine atom serves as a leaving group in cross-coupling reactions, enabling further functionalization. Meanwhile, the electron-withdrawing trifluoromethyl group stabilizes adjacent charges, influencing reaction pathways.
Notable Reactions:
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Suzuki-Miyaura Coupling: The bromine atom undergoes palladium-catalyzed coupling with boronic acids, forming biaryl structures useful in drug candidates.
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Nucleophilic Aromatic Substitution: Amines or thiols displace bromine under basic conditions, generating diverse pyridine derivatives.
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Amine Functionalization: The primary amine participates in acylation or sulfonation reactions, expanding molecular diversity.
| Application | Evidence Level | Source |
|---|---|---|
| Oncology | In vitro kinase inhibition | |
| Neurodegenerative Disorders | Preliminary binding assays | |
| Anti-inflammatory Agents | Structural analogy to known drugs |
Comparative Analysis with Structural Analogs
Variations in bromine position and stereochemistry profoundly affect biological activity. For example:
Table 3: Structural Analogs and Properties
| Compound | Bromine Position | Activity Notes | Source |
|---|---|---|---|
| (S)-1-(3-Bromopyridin-4-YL) derivative | 3 | Reduced kinase affinity | |
| (R)-1-(5-Bromopyridin-3-YL) isomer | 5 | Altered target selectivity |
The (S)-configuration at the chiral center enhances binding affinity compared to (R)-isomers, as demonstrated in comparative molecular docking studies.
Future Research Directions
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